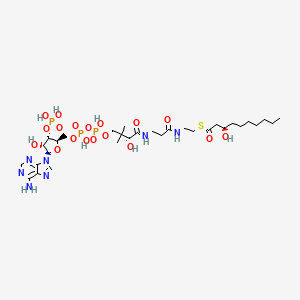
3-Amino-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-hydroxyphenyl)propanoic acid is a beta-amino acid comprising propionic acid having amino and 4-hydroxyphenyl groups attached at the 3-position. It has a role as a bacterial metabolite . It is functionally related to a propionic acid .
Synthesis Analysis
There are several papers that discuss the synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid. For instance, one paper discusses the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens .Molecular Structure Analysis
The molecular formula of 3-Amino-3-(4-hydroxyphenyl)propanoic acid is C9H11NO3 . The InChI code is 1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) . The Canonical SMILES is C1=CC(=CC=C1C(CC(=O)O)N)O .Scientific Research Applications
Biomedical Research: Hydrogel Development
3-Amino-3-(4-hydroxyphenyl)propanoic acid: is utilized in the development of hydrogels based on chitosan, gelatin, or poly(ethylene glycol) . These hydrogels have significant potential in biomedical applications, including drug delivery systems, tissue engineering, and wound healing. The compound’s ability to form stable structures and its biocompatibility make it an excellent candidate for creating scaffolds that mimic the natural extracellular matrix.
Material Science: Bolaamphiphile Synthesis
In material science, this compound is instrumental in synthesizing novel symmetric and asymmetric bolaamphiphiles . Bolaamphiphiles are a class of surface-active agents with two hydrophilic ends separated by a hydrophobic section. They are used to create advanced materials with unique properties, such as self-assembly into nanotubes or nanofibers, which have applications in nanotechnology and electronics.
Chemical Synthesis: Enzymatic Esterification
3-Amino-3-(4-hydroxyphenyl)propanoic acid: serves as an acyl donor in the enzymatic synthesis of sugar alcohol esters . These esters are important in the food industry as low-calorie sweeteners and in pharmaceuticals as drug excipients. The enzymatic approach offers a green chemistry alternative to traditional chemical synthesis, providing a more environmentally friendly and sustainable process.
Biochemistry: Metabolite Studies
As a bacterial metabolite, this compound plays a role in studying bacterial metabolism and its interactions with the host organism . Understanding these metabolic pathways can lead to the discovery of novel antibacterial agents or treatments for bacterial infections.
Safety and Hazards
The safety data sheet for 3-Amino-3-(4-hydroxyphenyl)propanoic acid recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid research are promising. One paper underscores the potential utility of the novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for further development as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .
Mechanism of Action
Target of Action
3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that has been identified as a bacterial metabolite . This suggests that its primary targets are likely to be found in bacterial cells.
Mode of Action
It has been reported that derivatives of this compound have shown promising anticancer and antioxidant activities . These derivatives were able to reduce cell viability and suppress cell migration in vitro , suggesting that they may interact with targets involved in cell proliferation and migration.
Biochemical Pathways
Given its reported antioxidant activity , it may be involved in pathways related to oxidative stress and reactive oxygen species (ROS) management.
Result of Action
Derivatives of this compound have been shown to reduce cell viability and suppress cell migration in vitro , suggesting that they may induce cell death and inhibit cell movement.
properties
IUPAC Name |
3-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975898 | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
CAS RN |
6049-54-3 | |
| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















